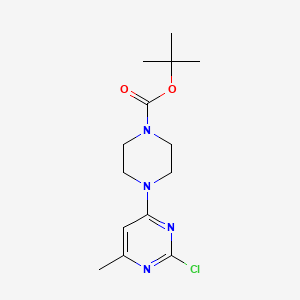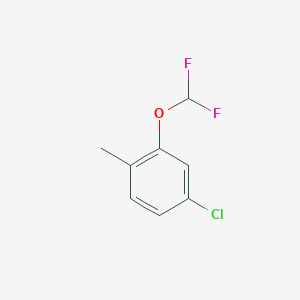
2-Methyl-4-(3-trifluoromethoxyphenyl)phenol
Descripción general
Descripción
“2-Methyl-4-(3-trifluoromethoxyphenyl)phenol” is an organic compound with the molecular formula C8H7F3O2 . It is a derivative of phenol, where a methyl group and a trifluoromethoxy group are attached to the phenol ring .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(3-trifluoromethoxyphenyl)phenol” consists of a phenol ring with a methyl group and a trifluoromethoxy group attached. The average molecular mass is 192.135 Da .Aplicaciones Científicas De Investigación
Oxidation by Manganese Oxides
The research by Zhang & Huang (2003) investigated the rapid oxidation of triclosan and chlorophene by manganese oxides, which might be relevant for the compound . Their study found that the oxidation process is influenced by the pH level, with increased reaction rates and adsorption at lower pH levels. The oxidation of triclosan and chlorophene occurs primarily at their phenol moieties, suggesting a possible reaction pathway for similar compounds like 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol.
Catalytic Methylation
A study on the catalytic methylation of phenol by Mathew et al. (2002) revealed that certain copper-cobalt ferrospinels can effectively catalyze this process. The insights from this research could be applicable in understanding how 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol could undergo similar methylation reactions, especially in the presence of specific catalysts.
Liquid-Solid Extraction in Water Treatment
The work by Castillo, Puig, & Barceló (1997) focused on the determination of phenolic compounds in water, using liquid-solid extraction methods. This research can be related to the study of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol in environmental matrices, emphasizing the compound's behavior and detection in water systems.
Organic Light-Emitting Diodes
In the field of electronics, Jin et al. (2014) investigated the use of certain phenol derivatives in the development of efficient organic light-emitting diodes (OLEDs). This study highlights the potential application of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol in electronic devices, possibly as a component in OLED materials.
Anaerobic Biodegradability
Research by O'Connor & Young (1989) explored the anaerobic biodegradability and toxicity of various phenols. Their findings can provide insights into the environmental fate and degradation pathways of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol, especially in anaerobic conditions like those found in certain soil and water environments.
Antipathogenic Activity
The antipathogenic activity of phenolic compounds was studied by Limban, Marutescu, & Chifiriuc (2011). They examined the interaction of various thiourea derivatives with bacterial cells. This research may be relevant for understanding the potential antimicrobial properties of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol.
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-[3-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-7-11(5-6-13(9)18)10-3-2-4-12(8-10)19-14(15,16)17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJBMUBJQLBHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684010 | |
| Record name | 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261485-28-2 | |
| Record name | 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3094865.png)




![2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine](/img/structure/B3094900.png)
![5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3094902.png)



